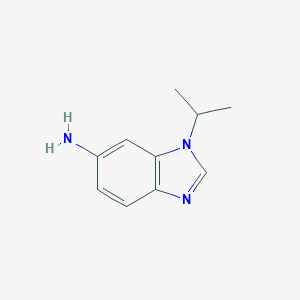

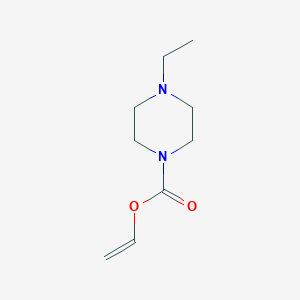

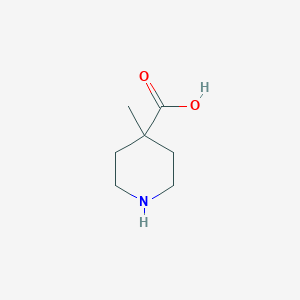

![molecular formula C14H16BNO2 B068619 [2-[(N-甲基苯胺)甲基]苯基]硼酸 CAS No. 172940-58-8](/img/structure/B68619.png)

[2-[(N-甲基苯胺)甲基]苯基]硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Boronic acids are synthesized through various methods, often involving the reaction of organoboranes with halides or alcohols. The synthesis of specific boronic acids like [2-[(N-methylanilino)methyl]phenyl]boronic acid may involve specialized steps to introduce the N-methylanilino group into the phenylboronic acid framework. A common approach for boronic acid synthesis is through borylation reactions, where an aryl halide is reacted with a boron source in the presence of a catalyst (Hinkes & Klein, 2019).

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxy groups and an organic substituent. The flexibility in forming reversible covalent bonds with diols underlies their importance in sensing and recognition applications. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structural aspects of boronic acids and their complexes (Barba et al., 2001).

Chemical Reactions and Properties

Boronic acids participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used in the formation of carbon-carbon bonds. They also undergo condensation reactions with diols, forming boronate esters that are reversible in nature. This property is exploited in the design of sensors and drug delivery systems (Hall, 2019).

Physical Properties Analysis

The physical properties of boronic acids, such as solubility, melting point, and stability, are influenced by their molecular structure. Boronic acids with electron-withdrawing groups tend to have higher melting points and stability. The presence of bulky substituents can affect their solubility in organic solvents or water (Severin, 2009).

Chemical Properties Analysis

Boronic acids' chemical behavior is marked by their ability to form stable complexes with sugars and other diols. This property is crucial for their application in sensing technologies, especially for glucose sensing in diabetic care. The acidity of boronic acids (pKa) plays a significant role in their reactivity and complexation behavior, which can be tuned by modifying the substituents on the phenyl ring (Valenzuela et al., 2022).

科学研究应用

合成和结构研究:硼酸用作各种领域的合成中间体和构件,包括传感、蛋白质操作、治疗、生物标记和分离。多功能硼酸的结构研究表明,引入氨基膦酸基团可以开辟新的应用机会 (张等,2017)。

药物递送系统:硼酸用于设计聚合载体,以稳定封装和 pH 敏感地释放药物。这种方法显示出改善的药代动力学和减少的脱靶效应,在抗肿瘤化疗和硼中子俘获疗法等应用中显示出潜力 (金、铃木和长崎,2020)。

抑制β-内酰胺酶:芳香硼酸已被确认为 C 类β-内酰胺酶的可逆抑制剂。这些酶在抗生素耐药性中至关重要,硼酸对它们的抑制可能对开发新的抗菌策略产生重大影响 (Beesley 等,1983)。

用于抗病毒应用的纳米粒子功能化:苯硼酸改性的纳米粒子已显示出作为抗病毒治疗剂的潜力。这些功能化纳米粒子已证明对丙型肝炎等病毒有效,突出了它们在开发新型抗病毒治疗中的潜力 (Khanal 等,2013)。

药物递送纳米材料中的化学:硼酸越来越多地用于纳米材料中,用于靶向药物递送。它们与各种疾病标记物反应,使刺激响应药物递送系统成为可能。它们独特的化学性质,例如路易斯酸行为和与二醇的相互作用,使它们在治疗癌症、糖尿病和细菌感染等疾病方面具有价值 (Stubelius、Lee 和 Almutairi,2019)。

遗传毒性研究:一些硼酸衍生物已被评估其遗传毒性潜力,有助于了解其安全性概况和治疗应用 (Khalil、Salman 和 Al-Qaoud,2017)。

传感应用:硼酸由于其与二醇和强路易斯碱的相互作用而用于各种传感应用。这些应用范围从生物标记和蛋白质操作到治疗剂的开发 (Lacina、Skládal 和 James,2014)。

神经退行性疾病研究:对硼酸衍生物的研究,例如 3-吡啶基硼酸,已显示出在帕金森病模型中使神经毒素的作用正常化的潜力,表明它们在神经退行性疾病研究中的适用性 (Üstündağ 等,2020)。

用于癌症治疗的 pH 敏感前药:硼酸已被开发为酸激活前药的一部分,这些前药在肿瘤的酸性微环境中释放其有效载荷,提高了癌症治疗中的药物效率和特异性 (Liu 等,2021)。

有机合成中的催化:硼酸已被用作有机合成中的催化剂,例如在羧酸和胺之间的脱水缩合中,证明了它们在创建生物活性分子中的用途 (Wang、Lu 和 Ishihara,2018)。

抗肿瘤潜力:含硼的苯丙氨酸和酪氨酸衍生物已被探索其抗肿瘤特性,显示出抑制癌细胞中 DNA、RNA 和蛋白质的合成 (Hall 等,1993)。

超临界流体色谱:硼酸酯衍生物已用于超临界流体色谱中,用于分析蜕皮激素等天然化合物 (Shim、Wilson 和 Morgan,1993)。

有机合成中的保护基团:硼酸酯已被用作有机合成中二醇的保护基团,展示了它们在构建复杂分子结构中的用途 (Shimada 等,2018)。

安全和危害

属性

IUPAC Name |

[2-[(N-methylanilino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(17)18/h2-10,17-18H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQAMYVFGSUOKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN(C)C2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400707 |

Source

|

| Record name | (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(N-methylanilino)methyl]phenyl]boronic acid | |

CAS RN |

172940-58-8 |

Source

|

| Record name | (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

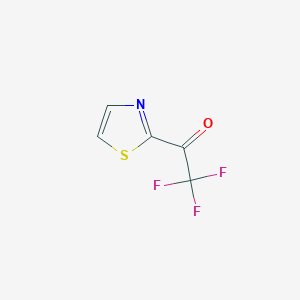

![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)

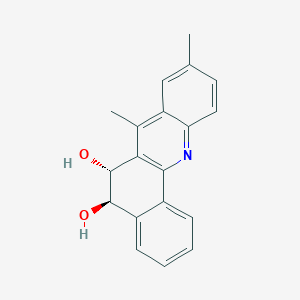

![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)

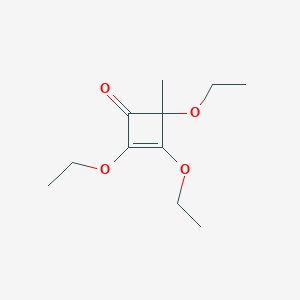

![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)